molecular formula C10H13NO3 B3262542 1-Benzyloxy-3-nitropropane CAS No. 357204-56-9

1-Benzyloxy-3-nitropropane

Cat. No.: B3262542
CAS No.: 357204-56-9
M. Wt: 195.21 g/mol
InChI Key: GWLCNTTWNLYQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-3-nitropropane, also known as 1-(Benzyloxy)-3-nitropropane , is a colorless liquid solvent. Its chemical formula is C10H13NO3 with a molecular weight of 195.22 g/mol . It is an isomer of 2-nitropropane and falls under the category of nitro compounds. The compound is primarily used as a starting material for synthesizing other compounds. Additionally, it serves as a solvent in various chemical reactions .


Synthesis Analysis

This compound can be industrially synthesized by the reaction of propane with nitric acid . This reaction produces four nitroalkanes: nitromethane , nitroethane , 1-nitropropane , and 2-nitropropane . It is also a byproduct of the process used to make 2-nitropropane through vapor phase nitration of propane .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitro group via an oxygen atom. The benzyloxy group provides additional functionality. The compound’s geometry, vibrational properties, and electronic characteristics have been investigated using experimental techniques such as FT-IR, Raman, and NMR spectroscopies. Theoretical computations using DFT/B3LYP methods have also provided insights into its properties .


Physical And Chemical Properties Analysis

  • Toxicity : Toxic to humans, irritating to lungs and eyes. Maximum exposure rate is 25 ppm

Scientific Research Applications

Alkylation Reactions and Reaction Mechanisms

1-Benzyloxy-3-nitropropane is involved in various alkylation reactions and reaction mechanisms in organic chemistry. For instance, the C-alkylation reaction of a tetrasubstituted-1,4-benzoquinone by 2-nitropropane anion proceeds by the SRN1 mechanism, a radical nucleophilic substitution (Crozet et al., 1991). This mechanism is confirmed by observing inhibitory effects of various agents, indicating its significance in organic synthesis.

Synthesis of Chemical Compounds

The chemical plays a role in the synthesis of various organic compounds. For instance, derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one were prepared using a process involving 1-benzyloxy-3-fluoropropan-2-one, demonstrating its utility in complex organic syntheses (Pero et al., 1977).

Pyrolysis and Chemical Analysis

This compound is used in studies of pyrolysis, a chemical decomposition process. An experimental study of 1-nitropropane (1-NP) pyrolysis in a flow reactor showed different pyrolysis species, providing insights into the chemistry and behavior of nitropropane derivatives under high temperatures (He et al., 2021).

Friedel-Crafts Alkylation

The compound also participates in Friedel-Crafts alkylation reactions. For example, the Friedel-Crafts reaction of benzylic or tertiary nitro compounds with benzene, including 2-nitropropane, yields normal alkylation products. This indicates its potential application in creating complex organic molecules (Bonvino et al., 1981).

Photomodulation and Magnetic Material

In materials science, a novel photomodulation magnetic molecular-based magnet using a photochromic biindenylidenedione derivative with 2-nitropropane radical was synthesized. This application demonstrates the potential of this compound in advanced material science, specifically in magnetic imaging and photo-magnetic switching (Yong & Jiben, 2016).

Nitro-Mannich Reaction for Synthesis of Diamines

The compound is also involved in the nitro-Mannich reaction for synthesizing 1,2-diamines. This reaction showcases its utility in creating specific organic compounds with potential applications in various fields, including pharmaceuticals (Anderson et al., 2005).

Safety and Hazards

1-Benzyloxy-3-nitropropane can cause damage to the kidneys and liver. It is not known to be a carcinogen. Proper safety precautions should be followed when handling this compound .

Properties

IUPAC Name

3-nitropropoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLCNTTWNLYQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyloxy-3-nitropropane
Reactant of Route 2
Reactant of Route 2
1-Benzyloxy-3-nitropropane
Reactant of Route 3
Reactant of Route 3
1-Benzyloxy-3-nitropropane
Reactant of Route 4
1-Benzyloxy-3-nitropropane
Reactant of Route 5
Reactant of Route 5
1-Benzyloxy-3-nitropropane
Reactant of Route 6
Reactant of Route 6
1-Benzyloxy-3-nitropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.